1-Bromo-1-(2-methoxyphenyl)propan-2-one
CAS No.: 102119-59-5
Cat. No.: VC18856470
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102119-59-5 |
|---|---|
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | 1-bromo-1-(2-methoxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3 |
| Standard InChI Key | JAKXGRKOPLGJFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC=CC=C1OC)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a propan-2-one core () with a bromine atom and a 2-methoxyphenyl group () attached to the central carbon. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 47–52 °C | |
| Predicted Boiling Point | 299.9 °C | |
| Density | 1.45 g/cm³ (estimated) | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
The ortho-methoxy group enhances solubility in polar aprotic solvents compared to para-substituted analogs .
Synthetic Methodologies
Bromination of Propan-2-one Precursors
The most common synthesis involves bromination of 3-(2-methoxyphenyl)propan-2-one using or -bromosuccinimide (NBS). Reaction conditions vary:
-
Classical Bromination:
Yields: 70–85% under anhydrous conditions . -
NBS-Mediated Bromination:
NBS in at 0–5°C improves selectivity, reducing dihalogenation byproducts .
Industrial-Scale Production
Continuous flow reactors optimize safety and efficiency for large-scale synthesis. Key parameters:
| Parameter | Value |
|---|---|
| Residence Time | 10–15 min |
| Temperature | 50–60 °C |
| Yield | 90–92% |
Reactivity and Applications in Organic Synthesis
Electrophilic Alkylation
The bromine atom serves as a leaving group, enabling nucleophilic substitution (SN2) reactions. For example:
This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical intermediates .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) functionalize the aryl ring:
Yields exceed 80% with microwave-assisted protocols .
Biological Intermediate
The compound is a precursor to:
-
Anti-inflammatory agents: Methoxy and ketone groups modulate COX-2 inhibition .
-
Anticancer scaffolds: Bromine enhances DNA alkylation capacity in cisplatin analogs .
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl₃):
-
: δ 7.98 (d, J = 8.8 Hz, 1H, ArH), 6.97 (d, J = 8.8 Hz, 1H, ArH), 4.41 (s, 2H, CH₂Br), 3.89 (s, 3H, OCH₃) .
Mass Spectrometry (EI):
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar ketone group and dihedral angle of 85° between phenyl and propanone moieties .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritant (GHS Cat. 2) | Wear nitrile gloves, lab coat |
| Eye Damage (GHS Cat. 1) | Use safety goggles |
Comparative Analysis with Structural Analogs
| Compound | Melting Point (°C) | Reactivity | Biological Activity |
|---|---|---|---|
| 1-Bromo-1-(4-methoxyphenyl)propan-2-one | 62–65 | Lower electrophilicity | Reduced COX-2 inhibition |
| 1-Bromo-1-(2-chlorophenyl)propan-2-one | 58–60 | Enhanced SN2 kinetics | Antiproliferative effects |
The ortho-methoxy derivative exhibits superior bioactivity due to favorable steric interactions with enzyme active sites .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Analgesics: Used in synthesizing tramadol analogs via reductive amination .
-
Antidepressants: Key intermediate in vilazodone derivatives targeting 5-HT₁A receptors .
Agrochemicals
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